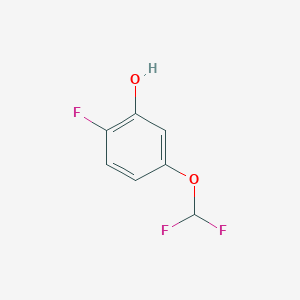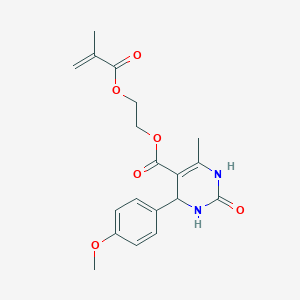
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines methacrylate, methoxyphenyl, and tetrahydropyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of methacrylic acid with 2-hydroxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation is common to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学研究应用
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: Its incorporation into polymer matrices can improve the properties of materials used in coatings, adhesives, and biomedical devices.
作用机制
The mechanism of action of 2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group and is used as a reagent in organic synthesis.
4-Methoxyphenethyl isocyanate: Similar in structure, this compound is used in the synthesis of various organic molecules.
Uniqueness
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of methacrylate and tetrahydropyrimidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions and properties, such as in advanced polymer systems and targeted drug delivery .
属性
分子式 |
C19H22N2O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-11(2)17(22)26-9-10-27-18(23)15-12(3)20-19(24)21-16(15)13-5-7-14(25-4)8-6-13/h5-8,16H,1,9-10H2,2-4H3,(H2,20,21,24) |
InChI 键 |
FFIMPQHRYSSBPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
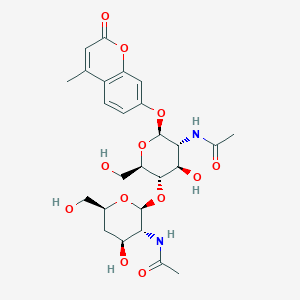
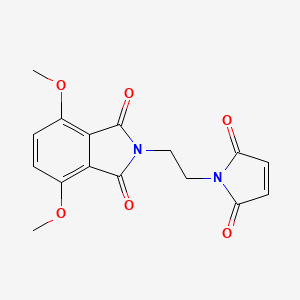
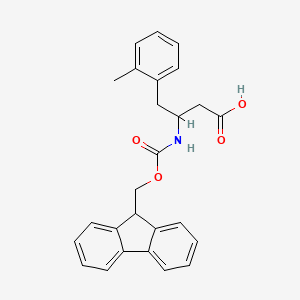

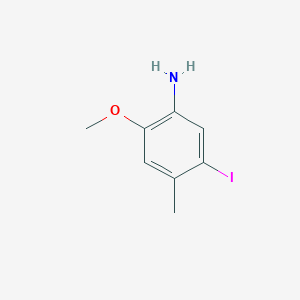
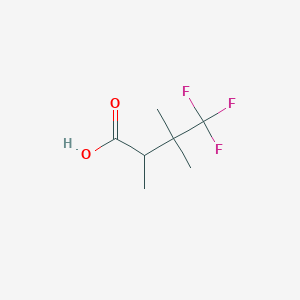
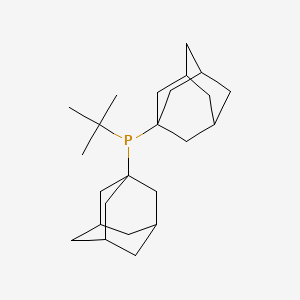
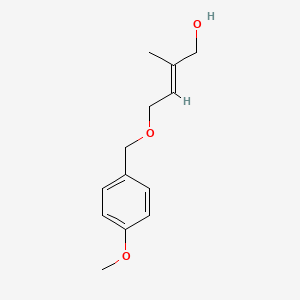
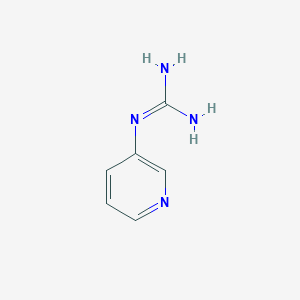

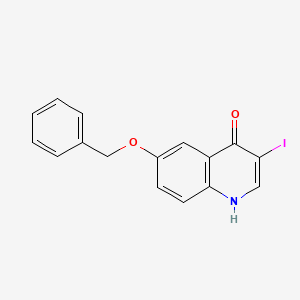
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
